1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

Description

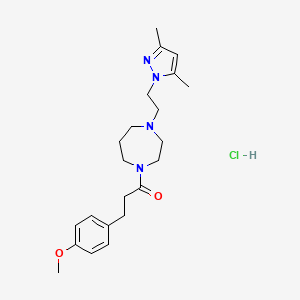

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a heterocyclic molecule featuring a 1,4-diazepane ring linked to a 3,5-dimethylpyrazole moiety via an ethyl chain. The propan-1-one group is substituted with a 4-methoxyphenyl aromatic ring, and the structure is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O2.ClH/c1-18-17-19(2)26(23-18)16-14-24-11-4-12-25(15-13-24)22(27)10-7-20-5-8-21(28-3)9-6-20;/h5-6,8-9,17H,4,7,10-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYXLAJZQTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)CCC3=CC=C(C=C3)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound can be broken down into several key components:

- Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole moiety is known for its diverse biological activities.

- Diazepane Ring : The presence of the 1,4-diazepane structure contributes to the compound's pharmacological profile.

- Methoxyphenyl Group : This group is often associated with enhanced lipophilicity and potential interactions with biological targets.

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. For instance, studies have shown that compounds containing pyrazole rings can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. In particular, modifications to the pyrazole structure have been found to enhance potency against this parasite, suggesting that our compound may also exhibit similar activity .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been reported to possess mechanisms that involve the inhibition of key enzymes involved in cancer cell proliferation. For example, certain pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group may further enhance these properties by improving solubility and bioavailability.

Case Studies and Experimental Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative | Antitrypanosomal | pEC50 > 6 | |

| CDK9 Inhibitor | Anticancer | IC50 = 0.5 μM | |

| Substituted Benzamide | Anti-tubercular | IC50 = 1.35 - 2.18 μM |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Binding : Interaction with various receptors that mediate cellular responses.

- Gene Expression Modulation : Alteration in the expression levels of genes involved in cell cycle regulation and apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds demonstrate significant antitumor activity. For instance, pyrazole-based compounds have been shown to inhibit specific cancer cell lines through various mechanisms, including the inhibition of histone deacetylases and targeting signaling pathways associated with tumor growth . The specific structure of 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride may enhance its effectiveness in targeting cancer cells.

Neuroprotective Effects

Studies have suggested that compounds containing pyrazole moieties can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . The unique structural features of this compound may contribute to its potential as a neuroprotective agent.

Agricultural Applications

Herbicidal Properties

The compound's structural similarity to known herbicides suggests potential applications in agriculture. For example, related pyrazole derivatives have been utilized as herbicides due to their ability to inhibit key enzymes involved in plant growth . The efficacy of this compound in controlling specific weed species warrants further investigation.

Material Science Applications

Fluorescent Properties

Recent studies have highlighted the potential of pyrazole derivatives in material science, particularly in the development of fluorescent materials. Compounds with similar structures have shown promising fluorescence properties, which can be harnessed for applications in sensors and imaging technologies . The incorporation of the methoxyphenyl group may enhance the photophysical properties of this compound.

Data Tables

Case Studies

Case Study 1: Antitumor Activity

In a study examining the anticancer effects of pyrazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential for further development as an anticancer agent.

Case Study 2: Herbicidal Efficacy

A comparative analysis of herbicides based on pyrazole structures demonstrated significant efficacy against common agricultural weeds. The study indicated that modifications to the side chains could enhance selectivity and potency against target species, suggesting a pathway for optimizing this compound for agricultural use.

Comparison with Similar Compounds

Pyrazole-Diazepane/Oxazepane Hybrids

Compounds 4g and 4h () share structural similarities with the target molecule, incorporating pyrazole and diazepane/oxazepane rings. For example:

- 4g : Contains a coumarin-substituted benzodiazepine core linked to a tetrazole ring.

- 4h : Features a benzoxazepine ring instead of benzodiazepine.

Key Differences :

- The target compound lacks the coumarin and tetrazole groups present in 4g/4h, but includes a 4-methoxyphenyl-propanone moiety.

Tetrahydroisoquinoline Derivatives

Compounds from (e.g., III15, IV17) are tetrahydroisoquinoline derivatives with α-adrenergic receptor antagonism and calcium channel modulation. While structurally distinct from the target compound, their biological activities highlight the importance of nitrogen-containing heterocycles in receptor targeting.

Pharmacological and Computational Insights

Computational Analysis

- Density Functional Theory (DFT) : Methods described in and are critical for predicting the electronic properties of heterocycles. For instance, the 3,5-dimethylpyrazole group in the target compound likely exhibits strong electron-withdrawing effects, influencing charge distribution and binding affinity .

- Structural Validation : Tools like SHELX () and the CCP4 suite () are essential for confirming crystallographic data, particularly for complex heterocycles with multiple stereocenters .

Data Table: Comparative Analysis of Structural and Functional Features

Preparation Methods

Preparation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine

The pyrazole-ethylamine intermediate is synthesized via nucleophilic substitution:

Synthesis of 1,4-Diazepane Derivatives

The 1,4-diazepane ring is constructed via cyclization:

- Method A : Reaction of 1,4-diaminobutane with ethyl acetoacetate in ethanol under reflux.

- Method B : Reductive amination of N-Boc-protected 1,4-diazepane using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Yield : 55–60%.

Coupling of Pyrazole-Ethylamine to 1,4-Diazepane

The pyrazole-ethylamine is introduced via alkylation:

- Reactants : 1,4-Diazepane and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide.

- Conditions : DMF, K₂CO₃, 80°C for 12 hours.

- Yield : 75–80%.

- Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Acylation with 3-(4-Methoxyphenyl)propan-1-one

The ketone moiety is introduced via Friedel-Crafts acylation:

- Reactants : 4-Methoxypropiophenone and acyl chloride derivative of 1,4-diazepane intermediate.

- Conditions : AlCl₃ catalyst in anhydrous dichloromethane (DCM), 0°C to room temperature.

- Yield : 65–70%.

- Key Spectral Data :

Hydrochloride Salt Formation

The final step involves protonation with HCl:

- Method : Treatment of the free base with HCl gas in dry ethyl acetate.

- Yield : >95%.

- Characterization :

Optimization and Comparative Analysis

Table 1: Comparison of Synthetic Routes

Challenges and Solutions

- Low Yield in Cyclization : Improved by using Boc-protection to prevent side reactions.

- Impurities in Acylation : Additive scavengers (e.g., polymer-bound trisamine) enhance purity.

Industrial-Scale Considerations

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this compound, particularly focusing on pyrazole and diazepane moieties?

- Methodological Answer : Derivatives can be synthesized via hydrazine-based cyclization reactions. For pyrazole formation, react substituted hydrazines (e.g., 3,5-dimethylhydrazine hydrochloride) with β-diketones or α,β-unsaturated ketones under acidic conditions (glacial acetic acid/HCl) at 60–65°C. Diazepane moieties can be introduced via alkylation of primary amines using ethylene diamine analogs, followed by ring closure. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallization (e.g., 2-propanol) . Monitor purity via TLC (toluene/ethyl acetate/water 8.7:1.2:1.1) or GC .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use X-ray crystallography (e.g., SHELXL ) for absolute configuration confirmation. Validate hydrogen bonding and torsional angles via PLATON . For NMR, compare experimental - and -NMR shifts (e.g., δ 3.75 ppm for methoxy groups) with simulated spectra from quantum mechanical calculations (DFT/B3LYP). Elemental analysis (e.g., C, H, N ±0.3% deviation) and high-resolution mass spectrometry (HRMS) are critical for empirical formula verification .

Q. What solvent systems and conditions optimize solubility and stability for in vitro assays?

- Methodological Answer : The compound’s hydrochloride salt is water-soluble but degrades under prolonged acidic/alkaline conditions. For stability:

- Store lyophilized at −80°C in amber vials.

- Use phosphate-buffered saline (pH 7.4) for aqueous solutions (≤1 mM).

- For hydrophobic assays, dissolve in DMSO (≤0.1% v/v) to avoid cellular toxicity. Pre-filter (0.22 μm) to remove particulates .

Advanced Research Questions

Q. How can experimental designs account for variability in biological activity data across studies?

- Methodological Answer : Implement randomized block designs with split-plot adjustments (e.g., rootstock vs. treatment interactions ). Use ANOVA with post-hoc Tukey tests to isolate confounding variables (e.g., solvent purity, incubation time). For dose-response inconsistencies, apply nonlinear regression (Hill equation) with bootstrap resampling (≥1000 iterations) to quantify EC confidence intervals .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Hypothesis Testing : Link SAR to computational models (e.g., molecular docking with AutoDock Vina) to prioritize substituents (e.g., 4-methoxyphenyl vs. 4-ethoxyphenyl) for synthesis .

- Data Triangulation : Cross-validate biological activity (e.g., IC) with physicochemical descriptors (logP, polar surface area) using partial least squares (PLS) regression .

- Error Analysis : Quantify synthetic yield variability via control charts (e.g., ±5% deviation threshold) .

Q. How to design a long-term environmental impact study for degradation byproducts?

- Methodological Answer : Follow Project INCHEMBIOL’s framework :

- Phase 1 (Lab) : Hydrolytic degradation under simulated environmental conditions (pH 4–9, 25–50°C). Monitor via LC-MS/MS; identify metabolites using NIST libraries.

- Phase 2 (Field) : Soil/water microcosms with isotopic labeling (-tracing). Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD 305 guidelines.

- Phase 3 (Modeling) : Predict environmental persistence using EPI Suite’s BIOWIN module.

Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial assays?

- Methodological Answer :

- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus ATCC 25923) to 1×/4× MIC; plate counts at 0, 4, 8, 24 h. Compare with positive controls (ciprofloxacin) .

- Transcriptomics : RNA-seq of treated vs. untreated E. coli to identify dysregulated pathways (e.g., cell wall biosynthesis). Validate via RT-qPCR (fold-change ≥2, p<0.05) .

- Membrane Permeability : Use SYTOX Green uptake assay (fluorescence microscopy) to quantify membrane disruption .

Methodological Notes

- Crystallography : For novel polymorphs, refine SHELXL parameters (TWIN/BASF) to address twinning .

- Data Reproducibility : Adhere to Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to align hypotheses with methodology .

- Risk Mitigation : Pre-screen for genotoxicity (Ames test, OECD 471) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.